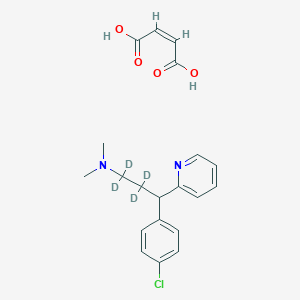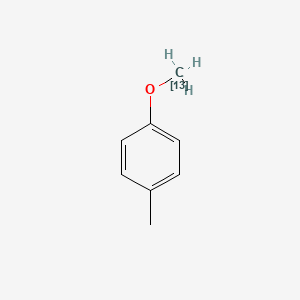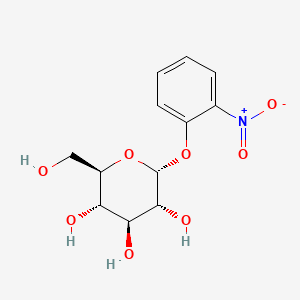
2-Nitrophenyl a-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl α-D-glucopyranoside is a chemical compound with the molecular formula C12H15NO8. It is commonly used as a chromogenic substrate for α-glucosidase, an enzyme that catalyzes the hydrolysis of α-glucosidic linkages in carbohydrates. This compound is particularly valuable in biochemical assays and research due to its ability to produce a colorimetric change upon enzymatic action, making it easy to measure and analyze.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl α-D-glucopyranoside typically involves the reaction of 2-nitrophenol with α-D-glucopyranosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 2-Nitrophenyl α-D-glucopyranoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Nitrophenyl α-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-glucosidase. This hydrolysis results in the formation of 2-nitrophenol and α-D-glucose. The compound can also participate in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by α-glucosidase, typically in a buffered aqueous solution at pH 6.8 and 37°C.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: 2-nitrophenol and α-D-glucose.
Oxidation: Products depend on the oxidizing agent used but may include nitro derivatives.
Reduction: Amino derivatives of the compound.
科学的研究の応用
2-Nitrophenyl α-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of α-glucosidase and other glycosidases.
Biology: Employed in the investigation of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for diseases such as diabetes, where α-glucosidase activity is a key parameter.
Industry: Applied in the quality control of food products and pharmaceuticals to measure enzyme activity.
作用機序
The mechanism of action of 2-Nitrophenyl α-D-glucopyranoside involves its hydrolysis by α-glucosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and α-D-glucose. The 2-nitrophenol produced can be quantified by measuring its absorbance at 400 nm, providing a direct measure of enzyme activity.
類似化合物との比較
Similar Compounds
4-Nitrophenyl α-D-glucopyranoside: Another chromogenic substrate for α-glucosidase, differing in the position of the nitro group.
2-Nitrophenyl β-D-galactopyranoside: Used as a substrate for β-galactosidase, producing a similar colorimetric change upon hydrolysis.
p-Nitrophenyl α-D-glucopyranoside: A closely related compound with similar applications but different structural properties.
Uniqueness
2-Nitrophenyl α-D-glucopyranoside is unique due to its specific interaction with α-glucosidase, making it an ideal substrate for studying this enzyme’s activity. Its distinct chemical structure allows for precise and reliable measurements in various biochemical assays, setting it apart from other similar compounds.
特性
分子式 |
C12H15NO8 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChIキー |
KUWPCJHYPSUOFW-ZIQFBCGOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
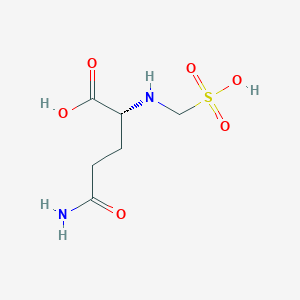


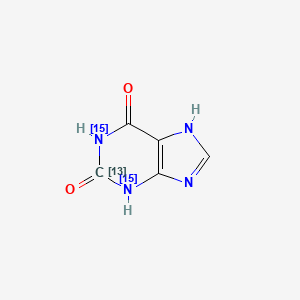
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)

